Lipophilicity (ACD/LogP) Comparison: 4'-tert-Butyl vs. 4'-Methyl vs. Unsubstituted Analogs
The 4'-tert-butyl derivative exhibits an ACD/LogP of 5.67 (LogD pH 5.5 = 5.26) , which is 1.23 log units higher than the 4'-methyl analog (LogP = 4.44) and 1.72 log units higher than the unsubstituted analog (LogP = 3.95) . This corresponds to a 17-fold and 52-fold greater octanol-water partition coefficient, respectively. The LogD at pH 5.5 for the tert-butyl compound (5.26) remains substantially elevated relative to the neutral-form LogP of both comparators, indicating that lipophilicity is driven by the 4'-alkyl substituent rather than ionization state differences at the 7-hydroxyl (phenolic pKa ~9-10).
| Evidence Dimension | Lipophilicity: ACD/LogP and ACD/LogD (pH 5.5) |
|---|---|
| Target Compound Data | ACD/LogP = 5.67; ACD/LogD (pH 5.5) = 5.26 (CAS 1177835-40-3) |
| Comparator Or Baseline | 4'-Methyl analog: LogP = 4.44 (CAS 1177724-92-3); Unsubstituted analog: LogP = 3.95 (CAS 62756-43-8); LogD data not available for comparators |
| Quantified Difference | ΔLogP (tBu vs. Me) = +1.23 (~17×); ΔLogP (tBu vs. H) = +1.72 (~52×); ΔLogD (tBu vs. estimated neutral) = ≥ +0.82 |
| Conditions | ACD/Labs Percepta Platform v14.00 calculated values (ChemSpider); Chemsrc database values for comparator LogP |
Why This Matters
A 52-fold difference in lipophilicity between the 4'-tert-butyl and unsubstituted variants predicts significantly divergent membrane permeability, tissue distribution, and metabolic clearance—selection of the correct 4'-alkyl analog is critical for achieving target-specific pharmacokinetic profiles in cell-based assays and in vivo studies.
